4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
Description
4-Methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a [1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl group and a methyl group at position 4. The azetidine ring (a four-membered nitrogen-containing heterocycle) is sulfonylated at the 1-position with a naphthalene moiety, conferring significant bulk and hydrophobicity.
The naphthalene-sulfonyl group may enhance metabolic stability and membrane permeability compared to simpler sulfonamide derivatives .
Properties
IUPAC Name |
4-methyl-1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-9-19-20(10-14)11-15-12-21(13-15)24(22,23)18-8-4-6-16-5-2-3-7-17(16)18/h2-10,15H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPOKPUNXBZFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazole vs. Pyrimidinethiones ()
Compounds 3S and 4S in are pyrimidinethiones with phenyl and substituted phenyl groups. Unlike the target compound’s pyrazole core, pyrimidinethiones have a six-membered ring with a sulfur atom. However, pyrimidinethiones exhibit notable ABCB1 inhibition, with 4S (4-methoxyphenyl substituent) showing threefold higher activity than 3S (4-methylphenyl), highlighting the role of electron-donating groups in enhancing activity .
Triazole-Pyrazole Hybrids ()
Triazole-pyrazole hybrids like 21he () incorporate a 1,2,3-triazole ring linked to pyrazole. These compounds, synthesized via CuAAC, prioritize modularity for drug discovery. The target compound’s azetidine-sulfonyl group offers a distinct steric and electronic profile compared to triazoles, which are more polar and capable of hydrogen bonding .
Substituent Effects on Activity
Naphthalene-Sulfonyl vs. Simple Sulfonyl/Thione Groups
The naphthalene-sulfonyl group in the target compound is bulkier than the methyl or methoxy-substituted phenyl groups in 3S and 4S . This bulk may improve binding to hydrophobic protein pockets but could reduce solubility. In contrast, the thione group in pyrimidinethiones (3S , 4S ) allows for metal coordination, a feature absent in the sulfonylated target compound .
Methyl vs. Electron-Withdrawing/Donating Groups
The 4-methyl group on the pyrazole core is a mild electron-donating substituent, likely stabilizing the aromatic system without significantly altering electronic density. Comparatively, 21he () has a 4-nitrophenyl group (strong electron-withdrawing), which may enhance electrophilic reactivity but reduce bioavailability .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
